molecular formula C21H40O4 B1595213 Propylene glycol dipelargonate CAS No. 41395-83-9

Propylene glycol dipelargonate

Cat. No. B1595213
CAS RN: 41395-83-9
M. Wt: 356.5 g/mol
InChI Key: SGRCVQDBWHCTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylene glycol dipelargonate (PGDP) is a synthetic chemical compound that has been used in a wide range of applications, ranging from pharmaceuticals to industrial products. PGDP is a polyol ester of propylene glycol and dipelargonate, and is a colorless and odorless liquid. It has been used in a variety of applications due to its unique properties, such as its low viscosity, low volatility, and low toxicity. PGDP has also been used in the synthesis of other compounds, such as polymers, surfactants, and emulsifiers.

Scientific Research Applications

1. Dynamics and Molecular Structure

Propylene glycol and its derivatives, including propylene glycol dipelargonate, have been studied for their dynamic molecular structure. Research by Swenson, Köper, and Telling (2002) investigated the dynamics of propylene glycol through quasielastic neutron scattering, revealing insights into the molecular motion and interactions of such compounds (Swenson, Köper, & Telling, 2002).

2. Use in Nanofluids and Heat Transfer Applications

A study by Naik, Janardana, and Sundar (2013) explored the use of water/propylene glycol-based nanofluids in heat transfer. Their research provided evidence of the efficiency of these nanofluids in enhancing heat transfer, which is crucial in various industrial applications (Naik, Janardana, & Sundar, 2013).

3. Biomedical Research: Impact on Sea Turtle Physiology

In the field of wildlife biology and marine science, propylene glycol was identified in the plasma of free-ranging green sea turtles by Niemuth et al. (2018). This study raises significant questions about environmental exposure and impacts on marine life (Niemuth, Harms, Macdonald, & Stoskopf, 2018).

4. Interaction with Skin Penetration of Drugs

Carrer et al. (2019) conducted research on the effect of propylene glycol on skin drug penetration. Their findings suggest that propylene glycol can significantly influence the permeability of drugs through the skin, which has implications for topical pharmaceutical formulations (Carrer, Alonso, Pont, Zanuy, Córdoba, Espinosa, Barba, Oliver, Martí, & Coderch, 2019).

5. Environmental and Health Safety Assessment

A comprehensive toxicological review by Fowles, Banton, and Pottenger (2013) assessed the health and environmental safety of propylene glycol ethers. This review is crucial for understanding the safe use and environmental impact of these compounds (Fowles, Banton, & Pottenger, 2013).

properties

IUPAC Name

2-nonanoyloxypropyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-4-6-8-10-12-14-16-20(22)24-18-19(3)25-21(23)17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRCVQDBWHCTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047182
Record name Propylene glycol dipelargonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylene glycol dipelargonate

CAS RN

41395-83-9
Record name Propylene glycol dipelargonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41395-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanoic acid, 1-methyl-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041395839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylene glycol dipelargonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylene dinonanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL DIPELARGONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33537B5VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propylene glycol dipelargonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propylene glycol dipelargonate
Reactant of Route 3
Reactant of Route 3
Propylene glycol dipelargonate
Reactant of Route 4
Reactant of Route 4
Propylene glycol dipelargonate
Reactant of Route 5
Reactant of Route 5
Propylene glycol dipelargonate
Reactant of Route 6
Reactant of Route 6
Propylene glycol dipelargonate

Citations

For This Compound
213
Citations
DE Leahy, PJ Taylor, AR Wait - Quantitative Structure‐Activity …, 1989 - Wiley Online Library
… Data for 216 partition coefficients in propylene glycol dipelargonate (PGDP) are given, along with 80 derived fragment values and a scheme for calculating the pe 2 correction from …
Number of citations: 113 onlinelibrary.wiley.com
W Johnson - International Journal of Toxicology, 1999 - journals.sagepub.com
… Propylene Glycol Dipelargonate Propylene Glycol Dipelargonate may be prepared by react… Propylene Glycol Dipelargonate has also been analyzed by mass spectrometry (Le Tellier …
Number of citations: 13 journals.sagepub.com
PG Esters - 2014 - cir-safety.org
… And then my last comment is page 22, the propylene glycol dipelargonate saturated solution. It says the test substance was two grams propylene glycol dipelargonate containing 120 …
Number of citations: 4 www.cir-safety.org
A Avdeef, DA Barrett, PN Shaw… - Journal of medicinal …, 1996 - ACS Publications
… profiles (pH 2−11, 0.15 M KCl matrix) of M3G and M6G were compared using a proton donor solvent (chloroform) and a proton acceptor solvent (propylene glycol dipelargonate, PGDP), …
Number of citations: 101 pubs.acs.org
FP Bonina, V Carelli, G Di Colo, L Montenegro… - international Journal of …, 1993 - Elsevier
… ethoxylated C,/C,, glycerides), Labrafil (LBF) (glycolysed ethoxylated glycerides), Transcutol (TSC) (diethylene glycol monoethyl ether) and DPPG (propylene glycol dipelargonate) on …
Number of citations: 65 www.sciencedirect.com
MDC Claramonte, FG Vilchez, AP Vialard - Thermochimica acta, 1993 - Elsevier
… of oleyl alcohol, 2-octyl dodecanol, isopropyl myristate, isopropyl palm&ate, oleyl oleate, decyl oleate, dibutyl adipate, di(2-ethyl hexyl) adipate and propylene glycol dipelargonate, all of …
Number of citations: 4 www.sciencedirect.com
H Ab Hadi - 2012 - discovery.ucl.ac.uk
Caffeine is commonly used as a model hydrophilic compound in skin research, and it also has pharmaceutical and cosmetic applications. Several topical products containing caffeine …
Number of citations: 2 discovery.ucl.ac.uk
MDC Claramonte, FG Vilchez, AP Vialard - Thermochimica acta, 1993 - Elsevier
… for oleyl alcohol, 2-octyl dodecanol, isopropyl myristate, isopropyl palmitate, di(2-ethyl hexyl) adipate, dibutyl adipate, decyl oleate, oleyl oleate and propylene glycol dipelargonate, all …
Number of citations: 3 www.sciencedirect.com
MDC Claramonte, AP Vialard, FG Vilchez - International journal of …, 1993 - Elsevier
… Glyco Iberica provided isopropyl myristate, propylene glycol dipelargonate (Glyco PR-8271 and … The absolute solubility of naproxen in each of and in propylene glycol dipelargonate is …
Number of citations: 13 www.sciencedirect.com
FP Bonina, L Montenegro - International journal of pharmaceutics, 1994 - Elsevier
… The effects of some penetration enhancers with low toxicity such as Transcutol, propylene glycol dipelargonate (DPPG), soybean lecithin and d-limonene on the in vitro percutaneous …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.